Introduction: The Strategic Importance of the Pyrrolo[2,1-f]triazine Scaffold
Introduction: The Strategic Importance of the Pyrrolo[2,1-f]triazine Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloropyrrolo[2,1-f][1][2][3]triazine
Introduction: The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is a unique, nitrogen-rich fused heterocyclic system that has garnered significant attention in medicinal chemistry.[4] Its structure, which can be viewed as a purine isostere, makes it a "privileged scaffold"—a molecular framework capable of binding to multiple, diverse biological targets.[5] This versatility is demonstrated by its presence in a range of clinically significant molecules, from the broad-spectrum antiviral drug Remdesivir to a new generation of potent kinase inhibitors used in targeted cancer therapy.[1][6]
Within this valuable class of compounds, halogenated derivatives such as 2-Chloropyrrolo[2,1-f]triazine serve as critical, high-potential intermediates. The chlorine atom at the 2-position is not merely a substituent; it is a versatile chemical handle. Its electronegativity modulates the electronic properties of the ring system, and more importantly, it functions as an excellent leaving group for nucleophilic substitution reactions. This allows for the strategic, late-stage diversification of the core scaffold, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of a robust synthetic strategy for 2-Chloropyrrolo[2,1-f]triazine and the rigorous analytical methods required for its structural confirmation and purity assessment.
Part 1: Synthesis of 2-Chloropyrrolo[2,1-f][1][2][3]triazine
The synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines can be approached through various strategies, often involving the initial construction of a substituted pyrrole followed by the annulation of the triazine ring.[7] For the targeted synthesis of 2-Chloropyrrolo[2,1-f]triazine, a logical and field-proven approach involves the preparation of a pyrrolotriazinone precursor, followed by a direct chlorination step. This strategy is advantageous as the pyrrolotriazinone intermediate is often a stable, crystalline solid that is readily purified.
The causality behind this choice rests on the reliability of converting a cyclic amide (lactam) to a chloro-imino group using standard chlorinating agents like phosphorus oxychloride (POCl₃). This reaction is a cornerstone of heterocyclic chemistry, driven by the formation of a stable phosphate byproduct.
Caption: Proposed synthetic pathway for 2-Chloropyrrolo[2,1-f]triazine.
Experimental Protocol: A Two-Step Synthesis
This protocol is a representative methodology based on established chemical transformations for this class of heterocycles.[1][8]
Step 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-2(1H)-one
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-aminopyrrole-2-carboxamide (5.0 g, 40 mmol).
-
Reagent Addition: Add triethyl orthoformate (30 mL, 180 mmol). The carboxamide will not fully dissolve initially.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 145-150 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction typically takes 4-6 hours.
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Add diethyl ether (50 mL) to the slurry to precipitate the product fully.
-
Stir the slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield Pyrrolo[2,1-f][1][2][3]triazin-2(1H)-one as a crystalline solid.
Step 2: Synthesis of 2-Chloropyrrolo[2,1-f][1][2][3]triazine
-
Reaction Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, place the Pyrrolo[2,1-f][1][2][3]triazin-2(1H)-one (2.7 g, 20 mmol) obtained from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 mL, 107 mmol) to the flask at room temperature with stirring. The reaction is exothermic.
-
Reaction Execution: Once the initial exotherm subsides, heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The reaction should become a clear, homogenous solution. Monitor for completion via TLC or LC-MS.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring in a fume hood. Caution: This is a highly exothermic and corrosive process.
-
Once the ice has melted, neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Chloropyrrolo[2,1-f][1][2][3]triazine as a pure solid.
Part 2: Characterization and Structural Elucidation
Confirming the identity and purity of the final product is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques is employed to provide unambiguous structural evidence.
Caption: Standard workflow for the purification and characterization of the target compound.
Expected Analytical Data
The following table summarizes the expected characterization data for 2-Chloropyrrolo[2,1-f][1][2][3]triazine, based on its chemical structure and data from analogous compounds.[9][10][11]
| Technique | Parameter | Expected Observation |
| Molecular Formula | - | C₆H₄ClN₃ |
| Molecular Weight | - | 153.57 g/mol [10] |
| ¹H NMR | Chemical Shift (δ) | 4 distinct aromatic signals, likely in the range of 6.5-8.5 ppm. |
| Multiplicity | Expected coupling patterns (doublets, triplets) based on proton proximity. | |
| ¹³C NMR | Number of Signals | 6 distinct signals corresponding to the 6 carbon atoms in the core. |
| Mass Spectrometry | Molecular Ion (M⁺) | [M]⁺ at m/z ≈ 153 and [M+2]⁺ at m/z ≈ 155. |
| Isotopic Pattern | Characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks, confirming the presence of one chlorine atom. | |
| HPLC | Purity | >95% (as determined by peak area integration). |
Standard Characterization Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final compound and monitor reaction progress.
-
Methodology:
-
Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL.
-
Inject 5-10 µL onto a C18 reverse-phase column.
-
Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Purity is calculated based on the relative area of the main product peak.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide detailed information about the molecular structure and connectivity of atoms.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum to observe the proton environment.
-
Acquire a ¹³C NMR spectrum to observe the carbon backbone.
-
Analyze the chemical shifts, integration values, and coupling constants to confirm the proposed structure.
-
3. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental formula of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an LC system (LC-MS).
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Verify the molecular weight from the observed molecular ion peak ([M+H]⁺) and confirm the presence of chlorine from the characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm).
-
Conclusion and Future Outlook
This guide outlines a robust and logical pathway for the synthesis and rigorous characterization of 2-Chloropyrrolo[2,1-f]triazine. The successful execution of this workflow provides access to a highly valuable chemical intermediate. The strategic placement of the chlorine atom opens the door to a multitude of subsequent chemical transformations, including Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitutions. This enables the rapid exploration of chemical space around the pyrrolo[2,1-f][1][2][3]triazine scaffold, accelerating the discovery of novel therapeutics for a wide range of diseases, from viral infections to cancer.[6][9] The methodologies described herein are foundational for any research program aiming to leverage the power of this privileged heterocyclic system.
References
-
Kaur, J., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. Available at: [Link][1][7]
-
Baird, J. D., et al. (2015). Efficient, Scalable Synthesis of Functionalized 5-Fluoropyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 19(9), 1163-1169. Available at: [Link][2]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Available at: [Link][6][12]
-
Bontemps, J., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7486. Available at: [Link][3]
-
Krylova, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(3), 1828-1847. Available at: [Link][9]
-
Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Cephalon, Inc. Presentation. While the full text is not available, the abstract describes the synthesis of a new kinase inhibitor template based on the pyrrolotriazine scaffold. Available at: [Link][5]
-
Ott, G. R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. Available at: [Link][4]
-
Park, S. J., et al. (2013). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 9, 2846-2852. Available at: [Link][8]
-
Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. Available at: [Link][11]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CAS 1363383-25-8 | 2-chloropyrrolo[2,1-f][1,2,4]triazine - Synblock [synblock.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
